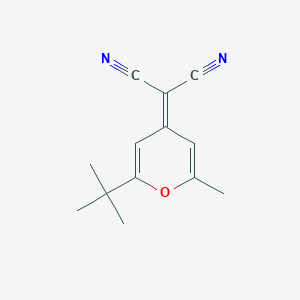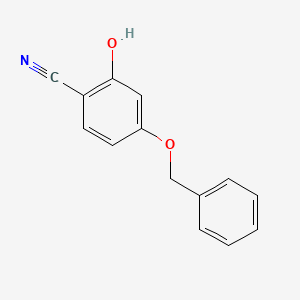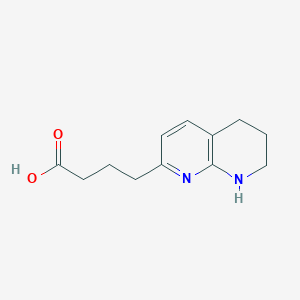
Dabsyl-L-leucine
説明
Dabsyl-L-leucine (Dab-Leu) is a synthetic amino acid analog of leucine that has been used in a variety of research applications. Dab-Leu is a diastereomer of L-leucine and is often used as a substitute for the natural amino acid in experiments. It is also used as a labeling agent in a variety of biochemical and biophysical studies.
科学的研究の応用
1. Molecular Evolution of Lysine Biosynthetic Pathways
Dabsyl-L-leucine is indirectly related to the study of lysine biosynthesis, which has two anabolic routes: the diaminopimelic acid pathway and the α-aminoadipic acid route. The latter involves enzymes related to arginine and leucine biosyntheses, highlighting the interconnected nature of amino acid metabolism (Velasco, Leguina, & Lazcano, 2002).
2. Gene Expression in Tumors
Research on the enhancement of gene expression in tumors through the administration of arginine, lysine, and leucine-bearing polypropylenimine polyplexes suggests a potential application of these amino acids, including leucine, in cancer treatment. This highlights the role of amino acids in improving transfection efficacy in cancer cells (Aldawsari et al., 2011).
3. Translation Initiation in Skeletal Muscle
Leucine, a key component related to Dabsyl-L-leucine, stimulates protein synthesis in skeletal muscle, particularly under food-deprived conditions. This is achieved through a rapamycin-sensitive pathway, emphasizing leucine's unique role among branched-chain amino acids in muscle protein metabolism (Anthony et al., 2000).
4. Discrimination between Leucine and Isoleucine in Mass Spectrometry
A study on peptide sequencing and the differentiation between leucine and isoleucine using low energy ESI-TRAP MSn experiments highlights the importance of accurately identifying these amino acids, which is crucial in applications like protein sequencing and analysis (Armirotti, Millo, & Damonte, 2007).
5. Myofibrillar Protein Synthesis Enhancement
Leucine supplementation in a low-protein mixed macronutrient beverage has been shown to significantly enhance myofibrillar protein synthesis in young men. This finding is crucial for formulations of protein beverages aimed at muscle anabolism (Churchward-Venne et al., 2014).
6. Regulation of Insulin Secretion from Pancreatic Beta Cells
Leucine metabolism plays a vital role in controlling insulin secretion in pancreatic beta cells. It acts as both a metabolic fuel and an allosteric activator, thereby influencing the regulation of gene transcription and protein synthesis in these cells (Yang et al., 2010).
7. Leucine Aminopeptidase Activity in Cancer
The activity of leucine aminopeptidase, an enzyme capable of hydrolyzing L-leucyl peptides, has been observed in patients with cancer of the pancreas and other diseases. This underscores its potential diagnostic and therapeutic importance in medical research (Rutenburg, Goldbarg, & Pineda, 1958).
8. Leucine Zipper in DNA Binding Proteins
The leucine zipper structure is a key component in DNA binding proteins, acting as a protein recognition motif. This structure forms the basis for the formation of protein-protein interactions, playing a crucial role in genetic regulation (Landschulz, Johnson, & McKnight, 1988).
9. Leucine Enkephalin Dopaminergic Neuroprotection
Leucine enkephalin, related to Dabsyl-L-leucine, has been found to be neuroprotective to dopaminergic neurons. This discovery could have significant implications in the treatment of neurodegenerative diseases and conditions involving dopaminergic systems (Qin et al., 2005).
特性
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBTNVNACPQRN-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555049 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabsyl-L-leucine | |
CAS RN |
89131-12-4 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)



![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)







![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)